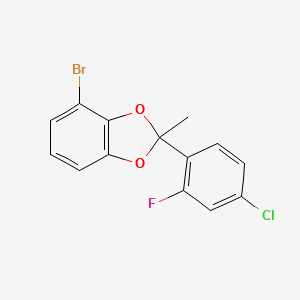
4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is a complex organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzodioxole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cross-coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antifungal and anticancer agent. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry
In the industrial sector, (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mécanisme D'action
The mechanism of action of (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-Bromo-2-(4-chlorophenyl)-2-methylbenzo[d][1,3]dioxole
- (S)-4-Bromo-2-(4-fluorophenyl)-2-methylbenzo[d][1,3]dioxole
- (S)-4-Bromo-2-(4-chloro-2-methylphenyl)-2-methylbenzo[d][1,3]dioxole
Uniqueness
(S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds with only one halogen substituent .
Propriétés
Formule moléculaire |
C14H9BrClFO2 |
|---|---|
Poids moléculaire |
343.57 g/mol |
Nom IUPAC |
4-bromo-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C14H9BrClFO2/c1-14(9-6-5-8(16)7-11(9)17)18-12-4-2-3-10(15)13(12)19-14/h2-7H,1H3 |
Clé InChI |
YTVRFDGHHCSNRL-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(O1)C(=CC=C2)Br)C3=C(C=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


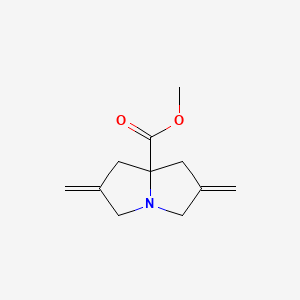
![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
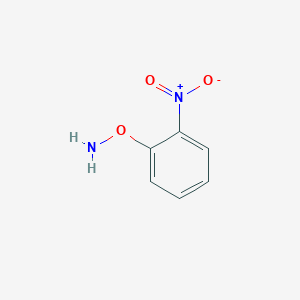



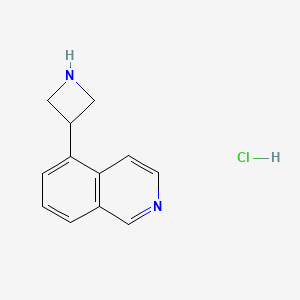
![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)



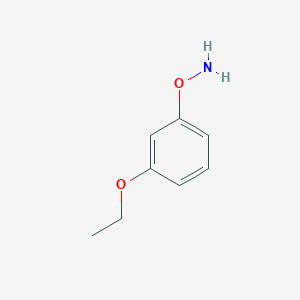
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
